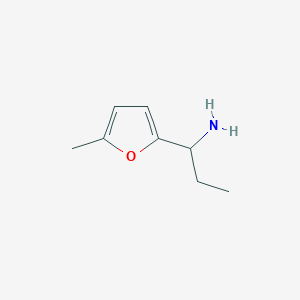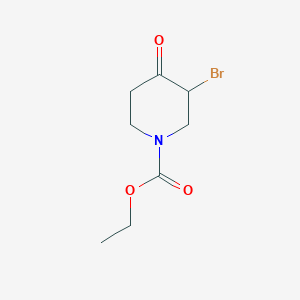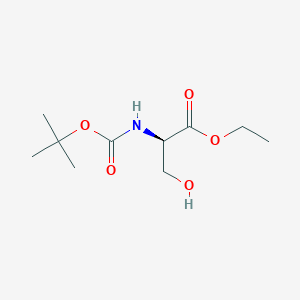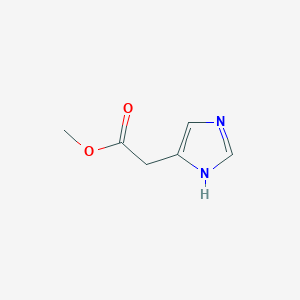![molecular formula C9H8N2O B1590863 1-(咪唑并[1,2-a]吡啶-3-基)乙酮 CAS No. 29096-64-8](/img/structure/B1590863.png)
1-(咪唑并[1,2-a]吡啶-3-基)乙酮
描述
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
科学研究应用
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
作用机制
Target of Action
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone primarily targets specific enzymes and receptors within the cell. These targets often include kinases and G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways. By binding to these targets, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Mode of Action
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone interacts with its targets by forming hydrogen bonds and hydrophobic interactions. This binding alters the conformation of the target proteins, leading to either activation or inhibition of their function. For instance, if 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone binds to a kinase, it may inhibit its activity, thereby blocking downstream signaling pathways that promote cell proliferation .
Biochemical Pathways
The biochemical pathways affected by 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone include the MAPK/ERK pathway and the PI3K/AKT pathway. These pathways are critical for regulating cell survival, growth, and metabolism. By inhibiting key components of these pathways, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can induce apoptosis in cancer cells and reduce tumor growth .
Pharmacokinetics
The pharmacokinetics of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body and can cross the blood-brain barrier. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Excretion is mainly through the kidneys .
Result of Action
The molecular and cellular effects of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone include the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects are achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell cycle regulation. As a result, 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone shows potential as an anti-cancer agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. For example, acidic conditions may enhance the stability of the compound, while high temperatures could lead to its degradation. Additionally, interactions with other drugs or dietary components can affect its bioavailability and therapeutic efficacy .
准备方法
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: Involving 2-aminopyridines with α-halocarbonyl compounds.
One-Pot Reactions: Utilizing 2-aminopyridines, aldehydes, and nitroalkane.
Oxidative Coupling: Between substituted 2-aminopyridine and propargylic alcohols.
Multicomponent Reactions: Combining aryl glyoxals, 2-aminopyridine, and cyclic 1,3-dicarbonyls.
Industrial production methods often involve these synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with halogens or other electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides.
Major products formed from these reactions vary depending on the specific conditions and reagents used.
相似化合物的比较
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research.
The uniqueness of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry .
属性
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIYJQYRNBCBJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577331 | |
| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-64-8 | |
| Record name | 3-Acetylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














